Cas no 96285-98-2 (3-iodo-1H-Pyrrole)
3-iodo-1H-Pyrrole Chemical and Physical Properties
Names and Identifiers
-
- 3-iodo-1H-Pyrrole
- 1H-Pyrrole, 3-iodo-
- 3-IODOPYRROLE
- 1H-Pyrrole,3-iodo
- 3-Iodpyrrol
- 96285-98-2
- CS-0458397
- DTXSID10551957
- SY288841
- SCHEMBL5797157
- SB62229
- MFCD11870152
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- MDL: MFCD11870152
- Inchi: 1S/C4H4IN/c5-4-1-2-6-3-4/h1-3,6H
- InChI Key: PQHJOXAAUHYVKJ-UHFFFAOYSA-N
- SMILES: IC1C=CNC=1
Computed Properties
- Exact Mass: 192.93900
- Monoisotopic Mass: 192.93885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 46.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 15.8Ų
Experimental Properties
- Density: 2.148
- Boiling Point: 241.1 °C at 760 mmHg
- Flash Point: 99.6 °C
- PSA: 15.79000
- LogP: 1.61930
3-iodo-1H-Pyrrole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-iodo-1H-Pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM531109-5g |
3-Iodo-1H-pyrrole |
96285-98-2 | 95% | 5g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1197956-1g |
3-Iodo-1H-pyrrole |
96285-98-2 | 95% | 1g |
$1045 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529064-1g |
3-Iodo-1H-pyrrole |
96285-98-2 | 98% | 1g |
¥10260.00 | 2024-04-23 | |
| eNovation Chemicals LLC | Y1197956-1g |
3-Iodo-1H-pyrrole |
96285-98-2 | 95% | 1g |
$1045 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1197956-1g |
3-Iodo-1H-pyrrole |
96285-98-2 | 95% | 1g |
$1045 | 2025-02-18 |
3-iodo-1H-Pyrrole Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 3-iodo-1H-Pyrrole
Comprehensive Guide to 3-iodo-1H-Pyrrole (CAS No. 96285-98-2): Properties, Applications, and Research Insights
3-iodo-1H-Pyrrole (CAS No. 96285-98-2) is a halogenated derivative of pyrrole, a five-membered heterocyclic compound with significant relevance in organic synthesis and pharmaceutical research. This compound, characterized by an iodine substituent at the 3-position of the pyrrole ring, has garnered attention for its unique reactivity and versatility in constructing complex molecular architectures. Researchers and industries value 3-iodo-1H-Pyrrole for its role in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in drug discovery and material science.
The growing interest in heterocyclic compounds and iodinated building blocks has positioned 3-iodo-1H-Pyrrole as a key intermediate in modern synthetic chemistry. Its applications span from agrochemicals to advanced materials, aligning with trends in sustainable chemistry and green synthesis. Searches for "pyrrole derivatives in drug design" or "iodo-pyrrole applications" reflect its prominence in academic and industrial queries. The compound's stability and reactivity make it a preferred choice for designing bioactive molecules and functional materials.
From a structural perspective, 3-iodo-1H-Pyrrole exhibits distinct spectroscopic properties, with NMR and mass spectrometry data frequently cited in literature. Its molecular weight (223.01 g/mol) and melting point range (typically 80–85°C) are critical for laboratory handling. Recent studies highlight its utility in photocatalysis and metal-organic frameworks (MOFs), addressing contemporary demands for energy-efficient reactions and smart materials. Keywords like "pyrrole-based catalysts" and "iodo-organic synthesis" underscore its interdisciplinary appeal.
In pharmaceutical contexts, 3-iodo-1H-Pyrrole serves as a precursor for antimicrobial agents and kinase inhibitors, resonating with the surge in antibiotic resistance research. Its compatibility with click chemistry protocols further enhances its utility in bioconjugation and probe development. As AI-driven drug discovery accelerates, queries such as "pyrrole motifs in AI-based drug design" emphasize its computational relevance. The compound’s SAR (Structure-Activity Relationship) potential is frequently explored in medicinal chemistry forums.
Environmental and safety profiles of 3-iodo-1H-Pyrrole adhere to standard laboratory protocols, with no significant ecological risks reported. Its synthesis often involves iodination strategies under mild conditions, aligning with green chemistry principles. Popular searches like "eco-friendly pyrrole synthesis" reflect this alignment. The compound’s compatibility with flow chemistry setups also caters to industrial scalability trends.
In summary, 3-iodo-1H-Pyrrole (CAS No. 96285-98-2) bridges fundamental research and applied sciences, addressing demands in drug development, material innovation, and sustainable methodologies. Its multifaceted applications ensure continued relevance in a rapidly evolving scientific landscape.
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